Home > Products > Screening Compounds P70440 > 2'-O-(2-Methoxyethyl)-5-methyl-uridine
2'-O-(2-Methoxyethyl)-5-methyl-uridine - 163759-49-7

2'-O-(2-Methoxyethyl)-5-methyl-uridine

Catalog Number: EVT-252920
CAS Number: 163759-49-7
Molecular Formula: C13H20N2O7
Molecular Weight: 316.31 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Future Directions
  • Novel 2′-O-Alkyl Modifications: Continued research into alternative 2′-O-alkyl modifications, such as 2′-O-(2S-methoxypropyl) [ [] ], aims to further optimize the pharmacological properties of antisense oligonucleotides.

O-2,2′-anhydro-5-methyluridine

Compound Description: O-2,2′-anhydro-5-methyluridine is a key starting material for synthesizing 2'-O-(2-Methoxyethyl)-5-methyl-uridine. This compound serves as a precursor in a ring-opening reaction with tris-(2-methoxyethyl)borate to yield the target compound.

2′-O-(2-methoxyethyl)-5-methylcytidine

Compound Description: This compound is a pyrimidine analog of 2'-O-(2-Methoxyethyl)-5-methyl-uridine.

(S)-5′-C-aminopropyl-2′-O-methyluridine

Compound Description: This compound represents another 2′-O-methyl modified uridine derivative, similar to 2'-O-(2-Methoxyethyl)-5-methyl-uridine. It has been studied for its incorporation into siRNAs, influencing their stability and gene silencing activity.

2′-O-AECM-5-methyluridine (AECM-MeU)

Compound Description: 2′-O-AECM-5-methyluridine, where AECM stands for (N-(Aminoethyl)carbamoyl)methyl, is another modified uridine derivative studied for oligonucleotide synthesis. Like 2'-O-(2-Methoxyethyl)-5-methyl-uridine, it features a modification at the 2′-position of the ribose sugar.

5′-O-(4,4′-Dimethoxytrityl)-N2-isobutyryl-2′-O-(2-methoxyethyl)guanosine (MOE G PNS)

Compound Description: This compound is a synthetic intermediate used in the preparation of oligonucleotide therapeutics. It is a guanosine derivative modified with a 4,4′-Dimethoxytrityl (DMT) group at the 5′-position, an isobutyryl group at the N2-position, and a 2-Methoxyethyl group at the 2′-O-position.

2′-O-methyl-5-methyluridine

2′-O-(2-Methoxyethyl) Antisense Oligonucleotides (2'-MOE ASOs)

Compound Description: This represents a class of antisense oligonucleotides where the 2′-position of the ribose sugar in some or all nucleotides is modified with a 2-Methoxyethyl group. 2′-MOE modification enhances binding affinity to target RNA, increases stability against nucleases, and improves pharmacokinetic properties.

2′-O-Alkyl Modified Oligonucleotides

Compound Description: This refers to a broader category of oligonucleotides where the 2′ position of the ribose sugar can be modified with various alkyl groups, including 2-Methoxyethyl. This modification strategy is explored to improve the properties of oligonucleotides for therapeutic applications.

3′-C-methylene thymidine and 5-methyluridine/cytidine H-phosphonates and phosphonamidites

Compound Description: These compounds represent another class of modified nucleotides studied for oligonucleotide backbone modification. They are characterized by a methylene group at the 3′ position of the ribose sugar and various substituents at the 2′-position, including O-(2-methoxyethyl).

Overview

2'-O-(2-Methoxyethyl)-5-methyl-uridine is a modified nucleoside that has garnered attention in biochemical research due to its unique structural properties and potential applications in therapeutic oligonucleotides. This compound is a derivative of uridine, characterized by the substitution of a methoxyethyl group at the 2' position of the sugar moiety, which enhances its stability and affinity for RNA targets.

Source

The compound can be synthesized from commercially available starting materials, particularly O-2,2'-anhydro-5-methyluridine, through various chemical reactions that involve nucleophilic substitutions and other modifications .

Classification

2'-O-(2-Methoxyethyl)-5-methyl-uridine belongs to the class of nucleoside analogs, specifically categorized under modified ribonucleosides. These modifications are typically aimed at improving the pharmacological properties of nucleosides, such as resistance to nucleases and enhanced binding affinity to RNA targets.

Synthesis Analysis

Methods

The synthesis of 2'-O-(2-Methoxyethyl)-5-methyl-uridine involves several key steps:

  1. Starting Material: The process begins with O-2,2'-anhydro-5-methyluridine as the precursor.
  2. Nucleophilic Substitution: The anhydro compound undergoes a ring-opening reaction in the presence of 2-methoxyethanol and a Lewis acid catalyst, typically tris(2-methoxyethyl)borate, to introduce the methoxyethyl group at the 2' position .
  3. Purification: The product is purified using continuous extraction methods to enhance yield and purity .
  4. Dimethoxytritylation: The compound may undergo dimethoxytritylation to protect hydroxyl groups during subsequent reactions, optimizing yields through careful control of reaction conditions .

Technical Details

Molecular Structure Analysis

Structure

The molecular structure of 2'-O-(2-Methoxyethyl)-5-methyl-uridine can be represented as follows:

  • Chemical Formula: C12_{12}H15_{15}N2_{2}O5_{5}
  • Molecular Weight: Approximately 253.25 g/mol
  • Structural Features: The molecule features a ribose sugar with a methoxyethyl substituent at the 2' position and a methyl group at the 5' position of the uracil base.

Data

The compound's structure can be visualized using molecular modeling software or drawing tools that depict its three-dimensional conformation, highlighting the spatial arrangement of its functional groups.

Chemical Reactions Analysis

Reactions

The reactivity of 2'-O-(2-Methoxyethyl)-5-methyl-uridine is primarily influenced by its modified sugar moiety. Key reactions include:

  1. Phosphorylation: Unlike standard nucleosides, 2'-O-(2-Methoxyethyl)-nucleosides display poor phosphorylation by kinases such as deoxycytidine kinase and thymidine kinase . This property reduces their incorporation into DNA or RNA.
  2. Nucleophilic Substitutions: The methoxyethyl group can participate in further chemical transformations, allowing for the synthesis of additional derivatives with varied biological activities .

Technical Details

The lack of reactivity toward phosphorylation pathways suggests that while these compounds may exhibit enhanced stability against degradation, they also present challenges in terms of bioavailability in therapeutic contexts .

Mechanism of Action

Process

The mechanism by which 2'-O-(2-Methoxyethyl)-5-methyl-uridine exerts its effects primarily involves its incorporation into oligonucleotides designed for therapeutic applications. These modified nucleotides are expected to enhance binding affinity to RNA targets while providing resistance to enzymatic degradation.

Data

Studies have shown that oligonucleotides containing this modified nucleoside demonstrate improved stability and efficacy in preclinical models, although their incorporation into cellular RNA is significantly limited due to poor phosphorylation .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white powder.
  • Solubility: Soluble in common organic solvents like methanol and ethanol.

Chemical Properties

Relevant Data or Analyses

Thermal analysis and spectroscopic techniques (e.g., NMR spectroscopy) are often employed to characterize this compound's purity and confirm its structural integrity.

Applications

Scientific Uses

  1. Therapeutic Oligonucleotides: Used in the design of antisense oligonucleotides (ASOs) aimed at targeting specific RNA sequences for gene silencing or modulation.
  2. Research Tools: Serves as a valuable tool in molecular biology for studying RNA interactions and stability due to its enhanced nuclease resistance.
  3. Drug Development: Investigated for potential applications in antiviral therapies and cancer treatments due to its unique properties that may improve drug efficacy while minimizing side effects .
Introduction to 2'-O-(2-Methoxyethyl)-5-methyl-uridine in Nucleic Acid Therapeutics

Historical Context and Discovery of 2'-O-Alkyl Modifications in Nucleosides

The development of 2'-O-alkyl modifications represents a cornerstone in the evolution of nucleic acid therapeutics, beginning with foundational work on 2'-O-methyluridine in the early 1990s. Initial synthetic efforts focused on achieving regioselective methylation of the ribose sugar, enabling precise control over nucleoside conformation and stability. A landmark 1994 study detailed a convergent synthetic pathway that facilitated stereoselective β-nucleoside formation through selective methylation conditions, establishing a blueprint for subsequent alkyl modifications [3]. This methodological breakthrough laid the groundwork for exploring bulkier 2'-O-alkyl substituents that could confer enhanced biostability while maintaining crucial RNA-binding properties.

The structural evolution progressed to 2'-O-methoxyethyl (MOE) modifications as researchers sought to optimize the balance between nuclease resistance and binding affinity. The MOE group—comprising an ethylene bridge terminating in a methoxy group—represented a significant advancement over simple methyl groups due to its enhanced capacity for hydration shell formation around the oligonucleotide backbone. This hydrophilic extension substantially improved solubility parameters while maintaining favorable pharmacokinetic properties, as evidenced by the compound identifier CAS 163759-49-7, which specifies the 2'-O-(2-methoxyethyl)-5-methyluridine structure [5] [8]. The historical trajectory of 2'-O-alkylation reflects a deliberate chemical optimization process aimed at overcoming the inherent limitations of native RNA for therapeutic applications, particularly the rapid degradation by endogenous nucleases.

Table 1: Evolution of 2'-O-Alkyl Modified Nucleosides

CompoundModification TypeKey Structural FeatureTherapeutic Advancement
2'-O-MethyluridineFirst-generation alkylMethyl group at 2'-positionImproved nuclease resistance over unmodified RNA
2'-O-MOE derivativesSecond-generation alkylEthylene glycol extensionEnhanced hydration capacity and binding affinity
2'-O-MOE-5-methyluridineDual modification2'-MOE with 5-methylpyrimidineCombined sugar and base stabilization for antisense applications

Role of 2'-O-(2-Methoxyethyl) Modifications in Oligonucleotide Stability and Hybridization

The 2'-MOE modification exerts profound effects on oligonucleotide performance through conformational restriction and steric blockade of nuclease recognition sites. This modification preferentially stabilizes the C3'-endo ribose pucker—the dominant conformation in A-form RNA duplexes—thereby enhancing binding affinity to complementary RNA strands. Biophysical analyses demonstrate that MOE-modified oligonucleotides exhibit ΔTm values of +1.5–2.5°C per modification relative to unmodified counterparts, translating to significantly improved hybridization properties [6]. This thermal stabilization arises from both favorable hydrophobic interactions and the compound's capacity to organize surrounding water molecules, forming a protective hydration sphere that shields the oligonucleotide backbone from enzymatic degradation [8].

The MOE group's steric bulk provides exceptional resistance to endo- and exonucleases. Studies contrasting MOE-modified oligonucleotides with first-generation 2'-O-methyl analogs reveal substantially extended plasma half-lives, attributable to the ethylene glycol extension that creates a larger barrier against nuclease active sites. This property is particularly valuable in gapmer antisense oligonucleotides, where MOE-modified "wings" flanking a central DNA gap provide protection while permitting RNase H recruitment to the unmodified gap region [2]. The synthetic accessibility of MOE phosphoramidites (e.g., CAS 163759-49-7) has facilitated their incorporation into diverse therapeutic architectures, including splice-switching oligonucleotides and siRNA conjugates [5] [8].

Table 2: Biophysical Impact of 2'-O-MOE Modifications

PropertyUnmodified RNA2'-O-Methyl Modified2'-O-MOE Modified
Nuclease ResistanceLowModerateHigh
Average ΔTm/modificationBaseline+0.5–1.5°C+1.5–2.5°C
Dominant Sugar PuckerC2'-endo ↔ C3'-endo dynamicIncreased C3'-endoLocked C3'-endo
Hydration CapacityLimitedModerateHigh (structured water shell)

Significance of 5-Methyl Substitution in Uridine Derivatives for RNA Interaction

The 5-methyl modification of uridine introduces critical hydrophobic stabilization and steric tuning that optimizes base-pairing interactions within nucleic acid duplexes. Biochemically, the methyl group at the C5 position creates a thymine-like base-pairing profile while maintaining uridine's hydrogen-bonding pattern, effectively enhancing stacking interactions within the helical architecture. This minor structural alteration significantly elevates duplex melting temperatures by approximately 0.5–1.5°C per modification through favorable van der Waals contacts and reduced electrostatic repulsion in the major groove [4] [6]. In therapeutic contexts, this translates to improved target engagement at lower oligonucleotide concentrations.

Beyond biophysical advantages, the 5-methyl group confers immunomodulatory benefits by reducing unintended immune activation. Unmodified uridine residues in exogenous oligonucleotides can trigger TLR7-mediated immune responses, potentially causing inflammatory side effects. The 5-methyl group effectively masks immunostimulatory motifs, as evidenced by studies demonstrating significantly reduced cytokine production in dendritic cells exposed to 5-methyluridine-containing RNAs compared to unmodified counterparts [4]. This property is particularly valuable for systemic therapeutic applications where immune activation poses dose-limiting toxicity risks. When combined with 2'-MOE sugar modification, the 5-methyluridine moiety creates a synergistic stabilization effect, as demonstrated in antisense oligonucleotides targeting the KRAS sequence. These dual-modified constructs maintain full compatibility with RNase H recruitment in gapmer designs while exhibiting unprecedented serum stability, making them particularly effective for gene silencing applications that require prolonged pharmacokinetic profiles [2].

Table 3: Functional Advantages of 5-Methyluridine Modifications

ParameterUnmodified Uridine5-MethyluridineCombined 2'-MOE-5-methyluridine
Duplex Stability (ΔTm contribution)Baseline+0.5–1.5°C+2.0–4.0°C (synergistic effect)
TLR7/8 ActivationHighReducedMinimized
Base Stacking InteractionsStandardEnhancedMaximized
RNase H CompatibilityCompatible in DNA gapCompatible in DNA gapCompatible in DNA gap region

The strategic incorporation of 5-methyluridine within modified oligonucleotides represents a sophisticated approach to balancing multiple therapeutic requirements: enhanced hybridization affinity, reduced immunogenicity, and maintained molecular recognition by RNA-processing enzymes. These properties collectively establish 2'-O-(2-methoxyethyl)-5-methyl-uridine as a versatile building block in next-generation antisense and RNA interference therapeutics [2] [4].

Properties

CAS Number

163759-49-7

Product Name

2'-O-(2-Methoxyethyl)-5-methyl-uridine

IUPAC Name

1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-5-methylpyrimidine-2,4-dione

Molecular Formula

C13H20N2O7

Molecular Weight

316.31 g/mol

InChI

InChI=1S/C13H20N2O7/c1-7-5-15(13(19)14-11(7)18)12-10(21-4-3-20-2)9(17)8(6-16)22-12/h5,8-10,12,16-17H,3-4,6H2,1-2H3,(H,14,18,19)/t8-,9-,10-,12-/m1/s1

InChI Key

NEVQCHBUJFYGQO-DNRKLUKYSA-N

SMILES

CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)OCCOC

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)OCCOC

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)OCCOC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.